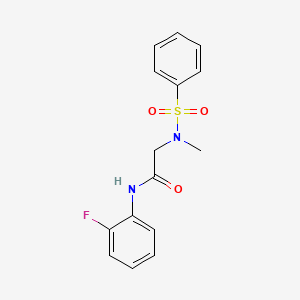

N~1~-(2-fluorophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N~1~-(2-fluorophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide” is a complex organic compound. It contains a fluorophenyl group, a phenylsulfonyl group, and a methyl group attached to a glycinamide core .

Synthesis Analysis

While the exact synthesis process for this specific compound isn’t available, similar compounds are often synthesized through nucleophilic substitution reactions or coupling reactions . The starting materials could include 2-fluorophenyl compounds, phenylsulfonyl compounds, and methylglycinamide .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. It would likely have a complex three-dimensional structure due to the presence of the phenyl rings .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The phenylsulfonyl group is often involved in electrophilic reactions such as halogenation, alkylation, arylation, and coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, it could have different solubility, melting point, boiling point, and stability properties compared to other compounds .Scientific Research Applications

Medicinal Chemistry and Drug Development

- Anticancer Agent : Investigations suggest that this compound may interfere with cancer cell growth pathways. Its sulfonyl group could play a role in modulating cellular signaling pathways, making it a candidate for further study in cancer drug development .

Organic Synthesis

- Friedel–Crafts Alkylation : N-(2-fluorophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide can react with various carbon-based nucleophiles, such as 2-naphthol, N,N-dimethylaniline, pyrrole, and antipyrine. These reactions yield Friedel–Crafts alkylation products, which have applications in the synthesis of complex organic molecules .

Sulfonyl Fluoride Chemistry

- Sulfonyl Fluorides : The sulfonyl group in this compound contains a fluorine atom. Sulfonyl fluorides have broad applications in organic synthesis, chemical biology, drug discovery, and materials science. Researchers have used them to introduce sulfonyl moieties selectively into target molecules .

properties

IUPAC Name |

2-[benzenesulfonyl(methyl)amino]-N-(2-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O3S/c1-18(22(20,21)12-7-3-2-4-8-12)11-15(19)17-14-10-6-5-9-13(14)16/h2-10H,11H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEURNNJZEZEFMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NC1=CC=CC=C1F)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetamide](/img/structure/B5876340.png)

![N'~1~,N'~3~-bis({[(4-chlorophenyl)amino]carbonyl}oxy)propanediimidamide](/img/structure/B5876352.png)

![4-[4-(2-methoxyphenyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5876401.png)

![4,4'-(1,4-butanediyldinitrilo)bis(1,1,1-trifluoro-2,3-pentanedione) 3,3'-bis[(4-methylphenyl)hydrazone]](/img/structure/B5876418.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5876421.png)

![{4-[(4-methylbenzoyl)amino]phenoxy}acetic acid](/img/structure/B5876423.png)